Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate
Description
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate (CAS 44768-60-7) is an organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 173.20 g/mol . Structurally, it consists of a methyl ester backbone substituted with a methyl group at the 2-position and a prop-2-en-1-yl (allyl) amino group at the 3-position.
Properties
IUPAC Name |
methyl 2-methyl-3-(prop-2-enylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-5-9-6-7(2)8(10)11-3/h4,7,9H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKOUNJSMIBQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235638 | |
| Record name | Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20785-47-1 | |
| Record name | Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20785-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Methyl methacrylate (CH₂=C(CH₃)COOCH₃) reacts with allylamine (H₂C=CHCH₂NH₂) in a polar solvent such as methanol. The amine attacks the β-carbon of MMA, forming a zwitterionic intermediate that tautomerizes to the final product.
In a representative protocol, equimolar amounts of allylamine (1.0 eq.) and MMA (1.0 eq.) are heated at 50°C for 24–48 hours in methanol. The reaction is exothermic, requiring controlled addition to prevent polymerization. A study using pyrrolidine as the nucleophile achieved 96.6% purity after solvent removal, suggesting analogous conditions for allylamine could yield comparable results.
Large-Scale Synthesis and Purification
Industrial-scale synthesis (e.g., 12.25 mol scale) involves charging a reactor with allylamine, methanol, and MMA under inert atmosphere. Post-reaction, unreacted reagents and solvent are removed via vacuum distillation. The crude product typically requires no further purification, though recrystallization from ethyl acetate/petroleum ether improves purity.
Table 1: Michael Addition Optimization Parameters
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50°C | Maximizes rate |
| Reaction Time | 24–48 h | Ensures completion |
| Solvent | Methanol | Polar aprotic medium |
| Stoichiometry | 1:1 (amine:MMA) | Prevents bis-addition |
Reductive Amination of Methyl 2-Methyl-3-Oxopropanoate
Reductive amination offers an alternative pathway, particularly for enantioselective synthesis. This method requires synthesizing methyl 2-methyl-3-oxopropanoate, followed by reductive coupling with allylamine.
Precursor Synthesis
Methyl 2-methyl-3-oxopropanoate is prepared via oxidation of methyl isobutyrate or Claisen condensation of methyl acetate with acetone. However, these routes are less common industrially due to side reactions.
Reductive Coupling with Allylamine
The ketone intermediate reacts with allylamine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd). For example, hydrogenation at 20°C over 10% Pd/C for 48 hours achieves 72% yield in related β-amino ester syntheses. Stereoselectivity remains a challenge, necessitating chiral catalysts for enantiopure products.
Alkylation of Methyl 3-Amino-2-Methylpropanoate
Alkylation introduces the allyl group to a preformed β-amino ester. This method avoids regioselectivity issues but requires access to methyl 3-amino-2-methylpropanoate.
Synthesis of Methyl 3-Amino-2-Methylpropanoate
This intermediate is synthesized via hydrolysis of nitriles or enzymatic resolution of racemic mixtures. For instance, methyl 3-cyano-2-methylpropanoate is hydrogenated to the amine using Raney nickel.
Allylation Using Allyl Halides
Methyl 3-amino-2-methylpropanoate reacts with allyl bromide (1.2 eq.) in THF at 0°C. Triethylamine (2.0 eq.) neutralizes HBr, preventing N-overalkylation. Yields up to 68% are reported for analogous alkylations.
Catalytic Asymmetric Allylic Alkylation
Iridium-catalyzed asymmetric allylic alkylation (AAA) enables enantioselective synthesis. This method, while complex, produces chiral β³-amino esters with high ee.
Iridium-Catalyzed Approach
Methyl 3-amino-2-methylpropanoate reacts with allylic carbonates in the presence of [Ir(cod)Cl]₂ and phosphoramidite ligands. A study using methyl 3-aminopropanoate achieved 99% ee at −55°C, suggesting adaptability to the 2-methyl variant.
Table 2: Catalytic Asymmetric Alkylation Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | [Ir(cod)Cl]₂ | Enantioselectivity |
| Ligand | Phosphoramidite | 99% ee |
| Temperature | −55°C | Minimizes racemization |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Scalability and Industrial Applicability
Michael addition is preferred for bulk production due to simplicity and low cost. Catalytic AAA is reserved for enantiopure pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-[(prop-2-en-1-yl)amino]propanoic acid.
Reduction: Formation of 2-methyl-3-[(prop-2-en-1-yl)amino]propanol.
Substitution: Formation of various substituted esters or amines depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with biological pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural Differences:
- Allyl vs. Saturated Alkyl Amino Groups: The allyl group in the target compound offers π-bond reactivity, whereas the 2-methylpropyl group in its analogue (CAS 168209-18-5) provides steric bulk and reduced reactivity .
- Heterocyclic vs.
Physicochemical Properties
| Property | Target Compound | 2-Methylpropyl Analogue | Triazole Derivative |
|---|---|---|---|
| Molecular Weight | 173.20 g/mol | 173.25 g/mol | 169.18 g/mol |
| Polarity | Moderate (allyl amino) | Low (branched alkyl) | High (triazole ring) |
| Reactivity | High (allyl π-system) | Low (saturated chain) | Moderate (heterocyclic) |
- Boiling Point/Solubility : While explicit data are unavailable, the triazole derivative’s polarity suggests higher water solubility than the alkyl-substituted analogues .
Research Findings and Challenges
- Reactivity Studies : The allyl group in the target compound may undergo epoxidation (as seen in Bn-MPO synthesis in ) or participate in Diels-Alder reactions .
- Stability Issues : Saturated analogues (e.g., 2-methylpropyl) show superior thermal stability compared to allyl-substituted derivatives, as unsaturated systems are prone to oxidation .
- Biological Activity : Triazole-containing derivatives often exhibit enhanced pharmacokinetic profiles, though toxicity screening is required .
Biological Activity
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, also known by its CAS number 20785-47-1, is a synthetic organic compound classified as an amino ester. Its molecular formula is with a molecular weight of 157.21 g/mol. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry.
Synthetic Routes
The synthesis of this compound typically involves the esterification of 2-methyl-3-[(prop-2-en-1-yl)amino]propanoic acid with methanol, often catalyzed by acids such as sulfuric or hydrochloric acid. The reaction is conducted under reflux conditions to enhance yield and purity.
Chemical Reactions
This compound can undergo various chemical transformations, including:
- Oxidation : Converts to corresponding carboxylic acids.
- Reduction : Converts the ester group to an alcohol.
- Substitution : Nucleophilic substitution at the ester or amino groups.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The hydrolysis of the ester group releases active amino acid derivatives that can modulate enzyme activity or receptor interactions, leading to various physiological effects.
Research Findings
Recent studies have explored the compound's potential as a therapeutic agent. Notably, it has been investigated for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) inhibition:
| Compound | COX Inhibition Activity (IC50) |
|---|---|
| This compound | TBD (To Be Determined) |
| Indomethacin | 0.32 µM |
| Compound X | 0.09 µM |
While specific IC50 values for this compound are not yet established, comparative studies indicate that modifications in similar compounds can significantly enhance COX selectivity and potency .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of methyl esters exhibited varying degrees of COX inhibition, suggesting that structural modifications could lead to enhanced therapeutic profiles. Compounds with halogen substitutions showed increased potency compared to their non-substituted counterparts .
- Enzyme Interaction : Research has indicated that small molecules like this compound can effectively modulate enzyme pathways involved in pain management and inflammation, highlighting its potential utility in drug development .
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate, and how can reaction efficiency be monitored?
Answer:
Synthesis typically involves nucleophilic substitution between a brominated propanoate precursor and allylamine (prop-2-en-1-ylamine). Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates. Methanol or ethanol may be used for cost-effective scaling .
- Catalysts : Triethylamine or DMAP can facilitate amine deprotonation and nucleophilic attack .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or ninhydrin staining tracks amine consumption. High-performance liquid chromatography (HPLC) quantifies purity post-synthesis .
Advanced: How do competing side reactions (e.g., ester hydrolysis or allylamine polymerization) impact yield, and what mitigation strategies exist?
- Mitigation : Lower reaction temperatures (0–5°C) reduce polymerization. Anhydrous conditions and inert atmospheres (N₂/Ar) minimize ester hydrolysis .
- Kinetic analysis : Time-resolved NMR or in-situ IR spectroscopy identifies intermediates, enabling stepwise optimization .
Basic: What analytical techniques are critical for confirming the molecular structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for the allyl group (δ 5.1–5.3 ppm, multiplet), methyl ester (δ 3.6–3.7 ppm, singlet), and methylamino protons (δ 2.2–2.5 ppm) .
- ¹³C NMR : Confirms ester carbonyl (δ 170–175 ppm) and allyl carbons (δ 115–125 ppm) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (expected [M+H]⁺ ~188) and fragmentation patterns (e.g., loss of COOCH₃) .
Advanced: How can crystallographic methods resolve ambiguities in stereochemistry or bond lengths?
- Single-crystal XRD : SHELXL refines atomic coordinates, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
- Data cross-validation : Compare experimental XRD bond angles with DFT-calculated geometries to resolve discrepancies .
Basic: How does the allylamine moiety influence the compound’s reactivity in biological systems?
Answer:
The allylamine group enables:
- Covalent interactions : Michael addition with cysteine residues in enzymes (e.g., proteases), altering activity .
- Hydrogen bonding : The NH group participates in binding to ATP-binding pockets or nucleic acid grooves .
Advanced: What mechanistic insights explain conflicting reports on its antimicrobial vs. cytotoxic effects?
- Dose-dependent effects : Low concentrations inhibit bacterial cell wall synthesis via penicillin-binding protein (PBP) interactions, while higher doses induce apoptosis in mammalian cells via ROS generation .
- Structural analogs : Compare with Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate to isolate allyl-specific effects .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated stability studies :
- pH stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC. Ester hydrolysis dominates in alkaline conditions (pH >10) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition onset temperatures (>150°C typical for esters) .
Advanced: What degradation products form under oxidative stress, and how are they characterized?
- Oxidative pathways : Allyl group oxidation generates epoxides or carboxylic acids. LC-MS/MS identifies [M+O]⁺ adducts and quantifies reactive oxygen species (ROS) .
- Forced degradation : H₂O₂ or UV exposure simulates long-term storage; NMR confirms structural changes .
Advanced: How do crystallographic data from SHELX refinements reconcile with spectroscopic data when structural contradictions arise?
Answer:
- Case study : Discrepancies in bond lengths (e.g., C-N vs. C-O) may arise from dynamic disorder in XRD vs. static NMR measurements.
- Resolution :
Advanced: What computational strategies predict the compound’s interaction with biological targets lacking experimental data?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to homology-modeled receptors (e.g., GPCRs). Prioritize poses with lowest ΔG and validated by MD simulations .
- Pharmacophore mapping : Align allyl and ester groups with known inhibitors (e.g., ACE inhibitors) to identify scaffold modifications for enhanced affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
